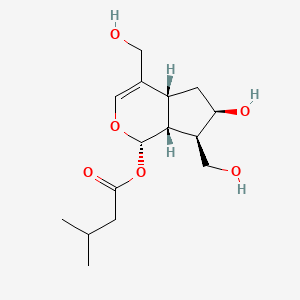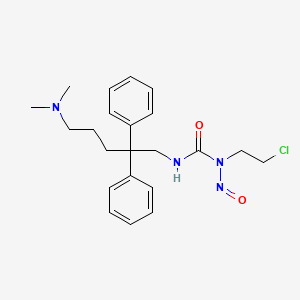
Urea, N-(2-chloroethyl)-N'-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- is a complex organic compound that belongs to the class of nitrosoureas. These compounds are known for their applications in various fields, including medicinal chemistry and industrial processes. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- typically involves multiple steps, including the introduction of the chloroethyl group, the dimethylamino group, and the nitroso group. Common reagents used in these reactions may include chloroethylamine, dimethylamine, and nitrosating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the potential toxicity of some intermediates and reagents.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the nitroso group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for specific interactions with other chemical entities.
Biology
In biological research, this compound may be studied for its interactions with proteins, DNA, and other biomolecules. Its ability to form covalent bonds with biological targets makes it useful in probing molecular mechanisms.
Medicine
Medicinally, nitrosoureas are known for their use in chemotherapy
Industry
Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity allows for the modification of surfaces and the creation of specialized products.
作用機序
The mechanism of action of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes, disruption of DNA replication, and other cellular effects. The molecular targets may include DNA, proteins, and other critical biomolecules.
類似化合物との比較
Similar Compounds
Carmustine: Another nitrosourea used in chemotherapy.
Lomustine: Similar in structure and used for similar medicinal purposes.
Semustine: Another related compound with similar applications.
Uniqueness
The uniqueness of urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- lies in its specific substituents, which may confer unique reactivity and biological activity compared to other nitrosoureas. Its structure allows for specific interactions that may not be possible with other compounds.
Conclusion
Urea, N-(2-chloroethyl)-N’-(5-(dimethylamino)-2,2-diphenylpentyl)-N-nitroso- is a complex and versatile compound with applications in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and exploration of this compound can lead to new discoveries and applications.
特性
CAS番号 |
78850-54-1 |
|---|---|
分子式 |
C22H29ClN4O2 |
分子量 |
416.9 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[5-(dimethylamino)-2,2-diphenylpentyl]-1-nitrosourea |
InChI |
InChI=1S/C22H29ClN4O2/c1-26(2)16-9-14-22(19-10-5-3-6-11-19,20-12-7-4-8-13-20)18-24-21(28)27(25-29)17-15-23/h3-8,10-13H,9,14-18H2,1-2H3,(H,24,28) |
InChIキー |
MPWUFXVBYDZWBS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC(CNC(=O)N(CCCl)N=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



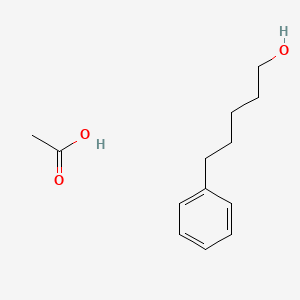
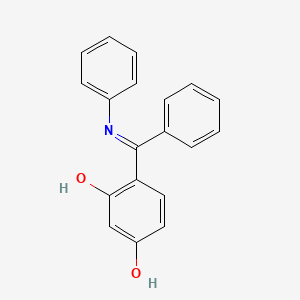

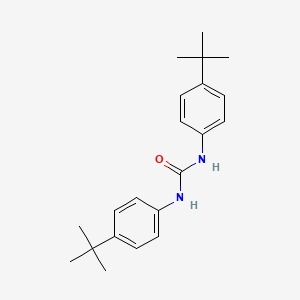
![1-{2-[4-(Benzyloxy)phenoxy]ethyl}-4-phenyl-1H-pyrazole](/img/structure/B14438715.png)

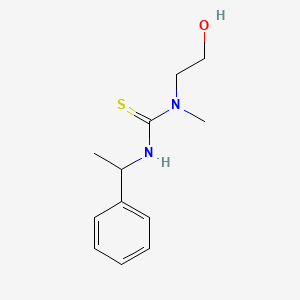
![(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid](/img/structure/B14438725.png)
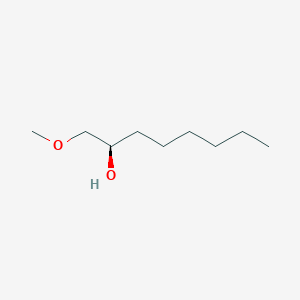

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
